Ethyl 2-chloro-6-ethoxybenzoate
Description
Ethyl 2-chloro-6-ethoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and an ethoxy group at the 6-position of the benzene ring. For example, substituted benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their tunable reactivity and stability .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-chloro-6-ethoxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GVUPDSRRMTVYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-6-ethoxybenzoate can be synthesized through a multi-step process involving the chlorination and esterification of appropriate precursors. One common method involves the chlorination of 2-ethoxybenzoic acid, followed by esterification with ethanol in the presence of a suitable catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-6-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Ester Hydrolysis: 2-chloro-6-ethoxybenzoic acid and ethanol.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-chloro-6-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-ethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of ethyl 2-chloro-6-ethoxybenzoate, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Halogen vs. Alkoxy Groups : Chlorine (Cl) at the 2-position (as in this compound) increases molecular weight and lipophilicity compared to fluorine (F) or methoxy (OCH₃) groups. For instance, ethyl 2-fluoro-6-methylbenzoate has a lower molecular weight (182.195) than its chloro analog .
- Positional Isomerism : Ethyl 6-chloro-2-fluoro-3-methoxybenzoate demonstrates how substituent placement affects properties. The 3-methoxy group may enhance steric hindrance, reducing reactivity compared to 6-ethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
